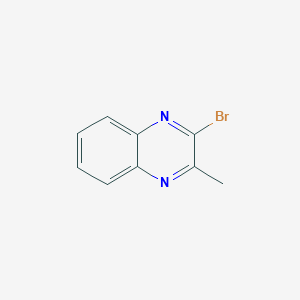

2-Bromo-3-methylquinoxaline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-3-methylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJFSDXUCGYJSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21594-95-6 | |

| Record name | 2-bromo-3-methylquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-methylquinoxaline

Abstract

This comprehensive technical guide details a robust and efficient two-step synthesis of 2-Bromo-3-methylquinoxaline, a valuable heterocyclic building block in medicinal chemistry and materials science. This document provides a thorough examination of the synthetic pathway, beginning with the foundational cyclocondensation reaction to form the 2-hydroxy-3-methylquinoxaline intermediate, followed by a detailed protocol for its subsequent bromination. The causality behind experimental choices, in-depth reaction mechanisms, and critical safety protocols are elucidated to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and a self-validating framework for the successful synthesis and characterization of the target compound.

Introduction

Quinoxaline derivatives represent a privileged scaffold in contemporary drug discovery, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The strategic functionalization of the quinoxaline core is paramount for the modulation of these biological activities. The introduction of a bromine atom at the 2-position of the 3-methylquinoxaline nucleus, yielding this compound, provides a versatile synthetic handle for further molecular elaboration through various cross-coupling and nucleophilic substitution reactions. This reactivity makes it a highly sought-after intermediate for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents. This guide presents a detailed and reliable methodology for the synthesis of this key intermediate.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step sequence. The initial step involves the synthesis of the precursor, 2-hydroxy-3-methylquinoxaline, via the condensation of ortho-phenylenediamine with pyruvic acid. The subsequent step is the conversion of the hydroxyl group to a bromine atom using phosphorus oxybromide (POBr₃).

Figure 1: Two-step synthesis of this compound.

Part 1: Synthesis of 2-Hydroxy-3-methylquinoxaline

Reaction Mechanism

The formation of 2-hydroxy-3-methylquinoxaline proceeds through a cyclocondensation reaction. The more nucleophilic amine group of o-phenylenediamine initially attacks the ketone carbonyl of pyruvic acid, followed by an intramolecular cyclization involving the second amine group and the carboxylic acid, with subsequent dehydration to yield the stable heterocyclic quinoxalinone ring system.

Caption: Mechanism of 2-hydroxy-3-methylquinoxaline formation.

Experimental Protocol

Materials:

-

o-Phenylenediamine

-

Pyruvic acid

-

Methanol

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) in methanol.

-

To this stirring solution, add pyruvic acid (1.05 equivalents) dropwise. An exothermic reaction may be observed.

-

Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold methanol and then with deionized water to remove any unreacted starting materials and water-soluble impurities.

-

Dry the purified 2-hydroxy-3-methylquinoxaline in a vacuum oven.

| Reactant | Molar Eq. |

| o-Phenylenediamine | 1.0 |

| Pyruvic acid | 1.05 |

| Solvent | Methanol |

| Reaction Time | 2-4 hours |

| Temperature | Reflux |

| Typical Yield | 85-95% |

Part 2: Synthesis of this compound

Reaction Mechanism

The conversion of the 2-hydroxy group to a bromine atom is achieved using phosphorus oxybromide (POBr₃). The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of POBr₃. This is followed by the elimination of a bromophosphonate species and subsequent attack by a bromide ion to yield the final product.[1][2]

Caption: Mechanism of bromination using POBr₃.

Experimental Protocol

Materials:

-

2-Hydroxy-3-methylquinoxaline

-

Phosphorus oxybromide (POBr₃)

-

Toluene (anhydrous)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser with a gas outlet to a scrubber

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (optional)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxy-3-methylquinoxaline (1.0 equivalent).

-

Addition of Reagents: Add anhydrous toluene to the flask, followed by the slow and careful addition of phosphorus oxybromide (2.0-3.0 equivalents) in portions. The reaction is exothermic.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) for 3-5 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will generate HBr gas, so it must be performed in a well-ventilated fume hood.

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol.

| Reactant | Molar Eq. |

| 2-Hydroxy-3-methylquinoxaline | 1.0 |

| Phosphorus oxybromide (POBr₃) | 2.0-3.0 |

| Solvent | Toluene |

| Reaction Time | 3-5 hours |

| Temperature | Reflux |

| Typical Yield | 60-75% |

Safety Precautions for Phosphorus Oxybromide (POBr₃)

Phosphorus oxybromide is a hazardous and highly reactive substance that must be handled with extreme caution.[3][4][5][6][7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling POBr₃.[3][4]

-

Ventilation: All work with POBr₃ must be conducted in a well-ventilated fume hood to avoid inhalation of its corrosive vapors.[3]

-

Reactivity with Water: POBr₃ reacts violently with water and moisture to produce corrosive hydrogen bromide (HBr) gas.[3][7] Ensure all glassware is dry and the reaction is performed under anhydrous conditions.

-

Storage: Store POBr₃ in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and bases.[4]

-

Disposal: Dispose of POBr₃ and any waste containing it according to institutional and local regulations for hazardous chemical waste.

Characterization of this compound

The successful synthesis of this compound should be confirmed by standard analytical techniques.

-

Appearance: A pale yellow to off-white solid.

-

Melting Point: Literature values should be consulted for comparison.

-

Thin Layer Chromatography (TLC): Monitor the reaction progress and purity of the final product using an appropriate solvent system (e.g., hexane:ethyl acetate).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the quinoxaline ring system and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be in the range of δ 7.5-8.2 ppm, and the methyl protons will appear as a singlet around δ 2.5-2.8 ppm.

-

¹³C NMR: The spectrum will show characteristic signals for the carbon atoms of the quinoxaline ring and the methyl group. The carbon atom attached to the bromine will be significantly shifted.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₉H₇BrN₂: 223.07 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity peaks for M and M+2).[8]

Conclusion

This technical guide provides a detailed and reliable two-step synthetic route for the preparation of this compound. By following the outlined procedures and adhering to the stringent safety precautions, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and materials science. The emphasis on understanding the underlying reaction mechanisms and the rationale for experimental choices is intended to empower scientists to troubleshoot and adapt these methods as needed for their specific research goals.

References

- 1. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]

- 2. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 3. nbinno.com [nbinno.com]

- 4. prochemonline.com [prochemonline.com]

- 5. lobachemie.com [lobachemie.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. PHOSPHORUS OXYBROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. This compound 95% | CAS: 21594-95-6 | AChemBlock [achemblock.com]

physical and chemical properties of 2-Bromo-3-methylquinoxaline

An In-depth Technical Guide to 2-Bromo-3-methylquinoxaline: Properties, Reactivity, and Applications

Introduction: The Quinoxaline Scaffold in Modern Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Quinoxaline derivatives exhibit a vast range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[2][3][4] This biological significance has established them as a focal point for intensive research in drug discovery and development.[4][5]

Among the myriad of quinoxaline derivatives, this compound stands out as a particularly valuable synthetic intermediate. The strategic placement of a bromine atom at the C2 position provides a reactive handle for a multitude of chemical transformations, most notably cross-coupling and nucleophilic substitution reactions.[1] This allows for the systematic introduction of diverse functional groups, enabling chemists to generate extensive compound libraries for structure-activity relationship (SAR) studies. This guide offers a comprehensive technical overview of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in research and development, influencing everything from reaction conditions to formulation. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂ | [6][7] |

| Molecular Weight | 223.07 g/mol | [6] |

| Monoisotopic Mass | 221.97926 Da | [7] |

| Appearance | White to off-white solid | [8] |

| IUPAC Name | This compound | [6] |

| CAS Number | 21594-95-6 | [6][9] |

| SMILES | CC1=NC2=CC=CC=C2N=C1Br | [6][7] |

| InChIKey | YBJFSDXUCGYJSK-UHFFFAOYSA-N | [7] |

Chemical Synthesis and Reactivity

The synthetic utility of this compound stems from the reactivity of the C-Br bond. This section details a common synthetic approach and explores its key chemical reactions.

Synthesis Protocol

A prevalent method for synthesizing halogenated quinoxalines involves the treatment of a quinoxalinone precursor with a halogenating agent. The synthesis of this compound can be logically extrapolated from the synthesis of its chloro-analogue.[3]

Protocol: Synthesis of this compound from 3-Methylquinoxalin-2(1H)-one

-

Precursor Synthesis: 3-Methylquinoxalin-2(1H)-one is first synthesized by condensing o-phenylenediamine with ethyl pyruvate in a suitable solvent like ethanol or n-butanol and heating the mixture.[2][3]

-

Bromination Reaction:

-

To a flask containing 3-methylquinoxalin-2(1H)-one (1 equivalent), add phosphorus oxybromide (POBr₃) (approx. 4-5 equivalents) as both the reagent and solvent.

-

Rationale: POBr₃ is a powerful brominating agent effective for converting hydroxyl groups on heteroaromatic rings into bromides. The excess ensures the reaction goes to completion.

-

Carefully heat the reaction mixture to reflux for 1.5 to 2 hours under an inert atmosphere (e.g., nitrogen or argon).

-

-

Work-up and Isolation:

-

After reflux, allow the mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker with constant stirring. This quenches the excess POBr₃.

-

Neutralize the acidic solution by slowly adding a base, such as a 2% NaOH solution, until the mixture becomes alkaline. This will precipitate the product.[3]

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., petroleum ether or ethanol/water) to yield pure this compound.

-

Key Chemical Reactions

The electron-deficient nature of the pyrazine ring, combined with the presence of a good leaving group (bromide), makes the C2 position susceptible to nucleophilic attack and a prime candidate for palladium-catalyzed cross-coupling reactions.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom in the analogous 2-chloro-3-methylquinoxaline is readily replaced by ether linkages.[3][10] Similarly, this compound can react with various nucleophiles like alcohols, phenols, amines, and thiols, typically in the presence of a base, to yield a diverse range of 2-substituted derivatives.

-

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. This compound can be coupled with a wide array of aryl, heteroaryl, or alkyl boronic acids or esters to introduce new carbon-based substituents at the C2 position. This is a cornerstone technique in medicinal chemistry for exploring SAR.[1]

-

Buchwald-Hartwig Amination: This is another essential palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. It allows for the coupling of this compound with primary or secondary amines, providing access to a host of N-substituted quinoxaline derivatives.

Spectroscopic Characterization

Accurate structural elucidation is paramount in chemical research. The following outlines the expected spectroscopic data for this compound and a general protocol for analysis.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show two distinct regions.

-

Aromatic Region (~7.5-8.2 ppm): The four protons on the benzene ring will appear as a complex multiplet pattern, characteristic of an ortho-disubstituted benzene system.

-

Aliphatic Region (~2.5-2.8 ppm): The three protons of the methyl group will appear as a singlet.

-

-

¹³C NMR: The carbon NMR spectrum will show 9 distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts can be predicted based on the electronic environment of each carbon. The carbons attached to nitrogen (C2 and C3) will be significantly downfield, as will the carbons of the benzene ring. The methyl carbon will appear upfield.[11]

-

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the spectrum will show two peaks of almost equal intensity for the molecular ion: one for [C₉H₇⁷⁹BrN₂]⁺ and one for [C₉H₇⁸¹BrN₂]⁺, separated by 2 m/z units.[12] The monoisotopic mass is 221.97926 Da.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. Key peaks would include C-H stretching from the aromatic and methyl groups (~2900-3100 cm⁻¹), C=N and C=C stretching from the aromatic system (~1500-1650 cm⁻¹), and C-Br stretching in the fingerprint region (typically < 700 cm⁻¹).[2]

Protocol: General Spectroscopic Analysis

-

Sample Preparation:

-

NMR: Dissolve an accurately weighed sample (5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

-

MS: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

-

IR: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk, or use an ATR (Attenuated Total Reflectance) accessory if available.[13]

-

-

Data Acquisition:

-

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (like COSY and HMBC) spectra on a suitable NMR spectrometer (e.g., 300 or 400 MHz).[13][14]

-

Obtain the mass spectrum using an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI). High-Resolution Mass Spectrometry (HRMS) is recommended for confirming the elemental composition.[13]

-

Record the IR spectrum using an FTIR spectrometer.[13]

-

-

Data Analysis:

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the splitting patterns (singlet, doublet, triplet, etc.) to deduce the connectivity of atoms.

-

Correlate the ¹H and ¹³C signals using 2D NMR data to complete the structural assignment.

-

Confirm the molecular weight and isotopic distribution from the mass spectrum.

-

Identify key functional groups from the IR absorption frequencies.

-

Applications in Drug Discovery and Development

The quinoxaline core is a well-established pharmacophore, and this compound serves as a critical starting material for developing novel therapeutic agents.

-

Anticancer Agents: Quinoxaline derivatives are extensively investigated as anticancer agents.[4] They have been shown to target key pathways in cancer progression. For example, novel 3-methylquinoxaline derivatives have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis.[5] Other quinoxaline-based compounds have been developed as tubulin inhibitors, which disrupt microtubule dynamics and induce cancer cell death.[15] this compound is an ideal precursor for creating libraries of such compounds to optimize potency and selectivity.

-

Antimicrobial Agents: The quinoxaline scaffold is present in compounds with significant antibacterial and antifungal activity.[3] By using this compound as a building block, researchers can synthesize new Schiff bases and other derivatives to combat microbial resistance.[3][10]

-

Neurological Ligands: Quinoxaline-based molecules have also been explored as ligands for various receptors in the central nervous system, such as serotonin (5-HT) receptors, highlighting their potential for treating neurological disorders.[16]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. Information is derived from safety data sheets for structurally similar and reactive bromo- and quinoxaline-based compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8][17][18]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][19] Avoid contact with skin, eyes, and clothing.[19] Wash hands thoroughly after handling.[8]

-

Health Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[8][18] It is harmful if swallowed.[18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][19] Keep away from oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Waste is typically classified as hazardous.[17]

Conclusion

This compound is more than just a chemical compound; it is a versatile and powerful tool for chemical innovation. Its well-defined physicochemical properties, predictable reactivity, and accessible synthesis make it an invaluable building block for researchers. For professionals in drug development, its role as a scaffold for generating diverse libraries of biologically active molecules—particularly in the oncology and antimicrobial fields—is of paramount importance. A thorough understanding of its characteristics, as detailed in this guide, is the first step toward unlocking its full potential in the next generation of scientific discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. longdom.org [longdom.org]

- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound 95% | CAS: 21594-95-6 | AChemBlock [achemblock.com]

- 7. PubChemLite - this compound (C9H7BrN2) [pubchemlite.lcsb.uni.lu]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. This compound | 21594-95-6 [chemicalbook.com]

- 10. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kvdcnrt.com [kvdcnrt.com]

- 12. youtube.com [youtube.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.fr [fishersci.fr]

- 18. aaronchem.com [aaronchem.com]

- 19. fishersci.com [fishersci.com]

Spectroscopic Characterization of 2-Bromo-3-methylquinoxaline: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-3-methylquinoxaline, a key heterocyclic intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical applicability.

Introduction to this compound

This compound (CAS No. 21594-95-6) belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The presence of a bromine atom and a methyl group on the pyrazine ring of the quinoxaline scaffold makes it a versatile building block for the synthesis of more complex molecules. Accurate and unambiguous characterization of this compound is paramount for its use in further synthetic transformations and for understanding its physicochemical properties. This guide provides predicted spectroscopic data based on the analysis of structurally related compounds and fundamental spectroscopic principles.

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for this compound are presented below. This numbering is used for the assignment of NMR signals.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The predicted data presented here are based on the analysis of similar quinoxaline derivatives.[1][2]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals corresponding to the four protons on the benzene ring and the three protons of the methyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-coupling (Hz) |

| ~ 8.05 | dd | 1H | H-5 | J = 8.4, 1.6 |

| ~ 7.95 | dd | 1H | H-8 | J = 8.4, 1.6 |

| ~ 7.75 | m | 2H | H-6, H-7 | |

| ~ 2.80 | s | 3H | -CH₃ (C9) |

Interpretation and Rationale:

-

The aromatic protons (H-5, H-6, H-7, and H-8) are expected to resonate in the downfield region (7.7-8.1 ppm) due to the deshielding effect of the aromatic system.

-

H-5 and H-8 are anticipated to be the most deshielded among the aromatic protons due to their proximity to the nitrogen atoms of the pyrazine ring. They will likely appear as doublets of doublets.

-

H-6 and H-7 are expected to have similar chemical environments, potentially leading to overlapping multiplets.

-

The methyl protons are expected to appear as a singlet at approximately 2.80 ppm, a typical chemical shift for a methyl group attached to an sp²-hybridized carbon in a heteroaromatic system.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit nine distinct signals, corresponding to the nine carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 152.0 | C-3 |

| ~ 142.5 | C-2 |

| ~ 141.0 | C-8a |

| ~ 140.5 | C-4a |

| ~ 131.0 | C-7 |

| ~ 130.5 | C-6 |

| ~ 129.5 | C-5 |

| ~ 129.0 | C-8 |

| ~ 23.0 | -CH₃ (C9) |

Interpretation and Rationale:

-

The quaternary carbons C-2 and C-3 are expected at the most downfield positions, with C-2 being significantly influenced by the attached bromine atom.

-

The bridgehead carbons, C-4a and C-8a, are also expected in the downfield region.

-

The chemical shifts of the benzene ring carbons (C-5, C-6, C-7, and C-8) are predicted based on typical values for substituted quinoxalines.[1]

-

The methyl carbon (C-9) is expected to resonate in the upfield region, around 23.0 ppm.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducible results.[3][4][5][6]

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Ensure complete dissolution by gentle vortexing.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample in the NMR probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a 1D proton spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H stretch |

| 2920-2980 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1600, ~1550, ~1480 | Medium-Strong | C=C and C=N stretching (quinoxaline ring) |

| ~1380 | Medium | -CH₃ bending |

| ~1100-1200 | Medium | C-N stretching |

| ~760 | Strong | C-H out-of-plane bending (ortho-disubstituted benzene) |

| ~600-700 | Medium | C-Br stretch |

Interpretation and Rationale:

-

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[7][8]

-

The aliphatic C-H stretching from the methyl group should appear just below 3000 cm⁻¹.

-

The characteristic ring stretching vibrations of the quinoxaline system (C=C and C=N bonds) are predicted in the 1480-1600 cm⁻¹ region.[9]

-

A strong absorption around 760 cm⁻¹ is indicative of the ortho-disubstitution pattern on the benzene portion of the quinoxaline ring.

-

The C-Br stretching vibration is expected in the lower frequency "fingerprint" region.

Experimental Protocol: FT-IR Spectroscopy

The following protocol describes the acquisition of an IR spectrum using the KBr pellet method, which is suitable for solid samples.[10][11][12]

-

Sample Preparation:

-

Grind 1-2 mg of this compound to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Predicted Relative Abundance | Assignment |

| 222/224 | High | [M]⁺˙ (Molecular Ion) |

| 143 | Moderate | [M - Br]⁺ |

| 116 | Moderate | [M - Br - HCN]⁺ |

| 76 | Low | [C₆H₄]⁺˙ |

Interpretation and Rationale:

-

Molecular Ion: The most critical feature will be the molecular ion peak. Due to the presence of a bromine atom, this will appear as a pair of peaks of nearly equal intensity (the M and M+2 peaks) at m/z 222 and 224, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[13][14][15] This isotopic pattern is a definitive indicator of the presence of one bromine atom.

-

Fragmentation:

-

The primary fragmentation pathway is expected to be the loss of the bromine radical (•Br) to form a stable cation at m/z 143.[16][17]

-

Subsequent fragmentation of the [M - Br]⁺ ion could involve the loss of hydrogen cyanide (HCN) from the pyrazine ring, a common fragmentation pathway for nitrogen heterocycles, leading to a fragment at m/z 116.

-

A peak at m/z 76, corresponding to the benzyne radical cation, may also be observed from the fragmentation of the benzene ring.

-

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

The following is a general procedure for obtaining an electron ionization (EI) mass spectrum.[18][19]

-

Sample Introduction:

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

-

-

Ionization:

-

The sample molecules are vaporized in the ion source.

-

A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules, causing the ejection of an electron to form a molecular ion (M⁺˙).

-

-

Mass Analysis:

-

The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

-

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its application in scientific research and development. This guide provides a detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized experimental protocols for their acquisition. The synergistic use of these analytical techniques allows for the unambiguous structural elucidation and purity assessment of this important heterocyclic compound. The provided interpretations and rationales, grounded in established spectroscopic principles and data from analogous structures, offer a reliable framework for researchers working with this and related molecules.

References

- 1. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. repository.uncw.edu [repository.uncw.edu]

- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 4. research.reading.ac.uk [research.reading.ac.uk]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. The infrared spectra of heteroaromatic compounds - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]

- 10. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 11. whitebearphotonics.com [whitebearphotonics.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. whitman.edu [whitman.edu]

- 15. savemyexams.com [savemyexams.com]

- 16. benchchem.com [benchchem.com]

- 17. youtube.com [youtube.com]

- 18. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 19. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the Crystal Structure of Bromo-Substituted Quinoxaline Derivatives

This guide provides a comprehensive examination of the synthesis, characterization, and crystal structure analysis of bromo-substituted quinoxaline derivatives. Quinoxaline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that have garnered immense attention in medicinal chemistry and materials science due to their wide spectrum of biological activities, including roles as anticancer, antimicrobial, and antiviral agents.[1][2] The precise three-dimensional arrangement of atoms, elucidated through single-crystal X-ray diffraction, is paramount for understanding structure-activity relationships (SAR) and for the rational design of new, more effective therapeutic agents.

This document is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven insights into the crystallographic analysis of this important class of molecules. We will use 2-(4-Bromophenyl)quinoxaline as a representative model compound to detail the experimental workflow, from synthesis to high-resolution structural analysis, and to discuss the critical role of intermolecular interactions in dictating the supramolecular architecture.

Part 1: Synthesis of a Model Bromo-Quinoxaline Derivative

The foundational method for synthesizing the quinoxaline scaffold is the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound.[3][4] This robust and versatile methodology allows for the introduction of a wide array of substituents onto the core structure. For our model compound, 2-(4-Bromophenyl)quinoxaline, a similar strategy is employed using a substituted α-ketoaldehyde.

Experimental Protocol: Synthesis of 2-(4-Bromophenyl)quinoxaline

This protocol is based on the successful synthesis reported by Yang et al.[5] and represents a standard, efficient procedure for this class of compounds.

Materials:

-

Benzene-1,2-diamine (o-phenylenediamine)

-

Hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde (or a suitable precursor like an α-haloketone, e.g., 2-bromo-1-(4-bromophenyl)ethan-1-one)

-

Ethanol (reagent grade)

-

Standard laboratory glassware and magnetic stirrer

-

Thin-Layer Chromatography (TLC) apparatus for reaction monitoring

Step-by-Step Procedure:

-

Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, prepare a suspension of hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde (2.0 mmol, 1.0 eq).

-

Addition of Diamine: To this suspension, add benzene-1,2-diamine (3.0 mmol, 1.5 eq). The use of a slight excess of the diamine ensures the complete consumption of the limiting dicarbonyl reagent.

-

Solvent and Reaction: Add ethanol (5 mL) to the flask to serve as the reaction medium.

-

Reaction Execution: Stir the resulting suspension vigorously at ambient room temperature.

-

Monitoring: Monitor the progress of the reaction periodically using Thin-Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The reaction is complete upon the disappearance of the limiting starting material.

-

Isolation: Upon completion, a precipitate will have formed. Isolate the solid product by vacuum filtration through a Büchner funnel.

-

Purification: Wash the filtered solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the purified product under vacuum to yield 2-(4-Bromophenyl)quinoxaline as a light yellow solid.[5]

Part 2: Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional structure of a molecule.[6] It provides unambiguous data on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction Workflow

The following protocol outlines the self-validating system for obtaining high-quality crystallographic data.

-

Crystal Growth & Selection:

-

Growth: Grow single crystals of the synthesized 2-(4-Bromophenyl)quinoxaline suitable for diffraction. A common method is the slow evaporation of a saturated solution of the compound. For this specific molecule, slow evaporation from a solution in an appropriate organic solvent like ethanol or a mixture such as dichloromethane/hexane is effective.[5]

-

Selection: Under a polarizing microscope, select a high-quality single crystal. The ideal crystal should be optically clear, have well-defined faces, and be free of cracks or defects. An appropriate size is typically between 50 and 250 microns in all dimensions.[7]

-

-

Mounting and Data Collection:

-

Mounting: Carefully mount the selected crystal onto a cryoloop or a glass fiber using a minimal amount of non-diffracting adhesive (e.g., cryo-oil).[6]

-

Instrumentation: Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker APEXII or similar instrument equipped with a CCD detector).

-

Data Collection: Cool the crystal to a low temperature (typically 100-150 K) using a nitrogen or helium cryostream to minimize thermal vibrations and improve data quality. The instrument directs a focused beam of monochromatic X-rays (commonly Mo Kα radiation, λ = 0.71073 Å) at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on the area detector.[5]

-

-

Data Processing and Structure Solution:

-

Integration and Scaling: The collected diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like absorption.[5]

-

Structure Solution: The processed data is used to solve the crystal structure. Direct methods or Patterson methods are employed to determine the initial positions of the atoms in the unit cell.

-

Structure Refinement: The initial atomic model is refined using full-matrix least-squares on F². This iterative process adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the observed diffraction data and the calculated model.[5] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Workflow Diagram for SCXRD

Below is a diagram illustrating the logical flow from a synthesized compound to a refined crystal structure.

Caption: Workflow from synthesis to final crystal structure.

Part 3: In-Depth Structural Analysis of 2-(4-Bromophenyl)quinoxaline

The analysis of the crystal structure of 2-(4-Bromophenyl)quinoxaline reveals key insights into its molecular geometry and the non-covalent interactions that govern its solid-state assembly.

Crystallographic Data Summary

The following table summarizes the key crystallographic data obtained for the model compound.[5]

| Parameter | Value |

| Chemical Formula | C₁₄H₉BrN₂ |

| Formula Weight | 285.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.959 (3) |

| b (Å) | 5.9031 (12) |

| c (Å) | 14.497 (3) |

| β (°) | 109.53 (3) |

| Volume (ų) | 1125.9 (4) |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density (g/cm³) | 1.682 |

| Temperature (K) | 153 |

Molecular Geometry

The structure of 2-(4-Bromophenyl)quinoxaline consists of a planar quinoxaline ring system linked at the 2-position to a 4-bromophenyl substituent. A critical feature of the molecular geometry is the high degree of planarity across the entire molecule. The dihedral angle between the mean plane of the quinoxaline ring system and the attached bromophenyl ring is only 2.1(2)°.[5] This near-coplanar arrangement maximizes π-system conjugation across the two aromatic components. The bromine atom lies almost perfectly in the plane of its attached phenyl ring. All observed bond lengths and angles are within the expected ranges for this type of heterocyclic system.[5]

Caption: Molecular structure of 2-(4-Bromophenyl)quinoxaline.

Supramolecular Assembly and Intermolecular Interactions

While the primary stabilizing forces in the crystal packing of 2-(4-Bromophenyl)quinoxaline are described as van der Waals forces, a closer look at the packing arrangement reveals the importance of specific non-covalent interactions that dictate the three-dimensional architecture.[5] In crystals of related halogenated quinoxalines, interactions such as C-H···N hydrogen bonds, π-π stacking, and halogen bonds are known to play crucial roles.[8][9]

-

π-π Stacking: The high planarity of the molecule facilitates efficient π-π stacking between the electron-deficient quinoxaline rings and the electron-rich bromophenyl rings of adjacent molecules. This type of interaction is a dominant feature in the packing of many aromatic heterocyclic compounds.

-

C-H···N Interactions: Weak C-H···N hydrogen bonds are likely present, where hydrogen atoms from the phenyl or quinoxaline rings interact with the lone pairs of the quinoxaline nitrogen atoms, linking molecules into extended chains or sheets.

-

Halogen Bonding: Although not explicitly detailed in the initial report, the bromine atom is a potential halogen bond donor. It can engage in favorable interactions with electron-rich regions of neighboring molecules, such as the nitrogen atoms or the π-system of the quinoxaline ring, further stabilizing the crystal lattice.

Caption: Key intermolecular interactions in the crystal lattice.

Conclusion and Outlook

This guide has detailed the synthesis and definitive structural characterization of a representative bromo-substituted quinoxaline derivative. The crystal structure of 2-(4-Bromophenyl)quinoxaline reveals a highly planar molecule whose solid-state packing is governed by a combination of π-π stacking and other weak intermolecular forces.

For drug development professionals, this structural information is critical. Understanding the precise geometry and the nature of intermolecular interactions allows for the design of new derivatives with improved properties, such as enhanced binding affinity to a biological target or optimized solid-state characteristics (e.g., solubility, stability). The bromine atom, for instance, not only modifies the electronic properties of the molecule but also provides a handle for forming specific halogen bonds, which are increasingly recognized as a key tool in rational drug design. The methodologies presented herein provide a robust framework for the continued exploration and development of quinoxaline-based therapeutics.

References

- 1. Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoxaline synthesis [organic-chemistry.org]

- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(4-Bromophenyl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Syntheses and evaluation of 3-(3-bromo phenyl)-5-phenyl-1-(thiazolo [4,5-b] quinoxaline-2-yl)-2-pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Enduring Legacy of the Quinoxaline Scaffold: From 19th Century Discovery to Modern Therapeutic Innovation

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinoxaline Core - A Privileged Scaffold in Medicinal Chemistry

The quinoxaline motif, a deceptively simple fusion of a benzene and a pyrazine ring, stands as a testament to the enduring power of heterocyclic chemistry in the quest for therapeutic agents. Its journey, from a serendipitous discovery in the late 19th century to its current status as a "privileged scaffold" in drug discovery, is a compelling narrative of scientific curiosity, synthetic ingenuity, and a deepening understanding of biological systems. This guide aims to provide a comprehensive technical overview of the discovery and history of quinoxaline compounds, not as a mere chronological recitation of facts, but as a field-proven insight into the causality behind experimental choices and the logical progression of scientific thought that has cemented the quinoxaline core as a cornerstone of modern medicinal chemistry. As senior application scientists, we do not just follow protocols; we understand the principles that underpin them. This guide is crafted with that ethos in mind, offering not just the "how" but, more importantly, the "why."

Part 1: The Genesis of a Scaffold - Discovery and the Dawn of Synthetic Strategies

The story of quinoxaline begins in 1884, a time of fervent exploration in the world of organic chemistry. In a landmark discovery, German chemists O. Hinsberg and his student, Körner, first reported the synthesis of a quinoxaline derivative.[1][2][3] Their pioneering work involved the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, a reaction that has since become a classic and foundational method in heterocyclic synthesis, now famously known as the Hinsberg-Körner reaction.[2][4]

The elegance of this reaction lies in its simplicity and robustness, a testament to the fundamental principles of nucleophilic attack and condensation. The electron-rich amino groups of the o-phenylenediamine readily attack the electrophilic carbonyl carbons of the 1,2-dicarbonyl compound, leading to a cyclization and subsequent dehydration to form the stable aromatic quinoxaline ring.

The Hinsberg-Körner Synthesis: A Foundational Protocol

This classical method remains a cornerstone for the synthesis of a wide array of quinoxaline derivatives. The causality behind its enduring utility lies in the ready availability of a diverse range of substituted o-phenylenediamines and 1,2-dicarbonyl compounds, allowing for the generation of a vast library of quinoxaline analogs for further investigation.

Experimental Protocol: Classical Hinsberg-Körner Synthesis of 2,3-Diphenylquinoxaline

Materials:

-

o-Phenylenediamine (1.0 mmol, 108.1 mg)

-

Benzil (1.0 mmol, 210.2 mg)

-

Ethanol (10 mL)

-

Glacial Acetic Acid (catalytic amount, ~2-3 drops)

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1.0 mmol) in ethanol (5 mL).

-

To this solution, add benzil (1.0 mmol) and a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will often crystallize out of the solution.

-

Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline as a white crystalline solid.

-

Characterize the product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Causality of Experimental Choices:

-

Ethanol as Solvent: Provides good solubility for the reactants and allows for heating to reflux, accelerating the reaction rate.

-

Glacial Acetic Acid as Catalyst: The acidic environment protonates one of the carbonyl groups of benzil, increasing its electrophilicity and facilitating the initial nucleophilic attack by the o-phenylenediamine.

-

Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and dehydration steps.

Part 2: The Evolution of Synthesis - Towards Greener and More Efficient Methodologies

While the Hinsberg-Körner synthesis remains a valuable tool, the demands of modern drug discovery for high-throughput screening and environmentally friendly processes have driven the evolution of quinoxaline synthesis. The 20th and 21st centuries have witnessed a paradigm shift towards methodologies that offer higher yields, shorter reaction times, and a reduced environmental footprint.

Microwave-Assisted Synthesis: A Leap in Efficiency

The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the preparation of quinoxalines. Microwave irradiation provides rapid and uniform heating, dramatically reducing reaction times from hours to minutes and often leading to cleaner reactions with higher yields.[5]

Experimental Protocol: Microwave-Assisted Synthesis of Quinoxaline Derivatives

Materials:

-

o-Phenylenediamine (0.01 mol)

-

Glyoxal (40% aqueous solution, 0.01 mol)

-

Microwave synthesis vial

Procedure:

-

In a 10 mL microwave synthesis vial, combine o-phenylenediamine (0.01 mol) and glyoxal (0.01 mol).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 160 watts for 60 seconds.

-

After irradiation, allow the vial to cool to room temperature.

-

The resulting liquid product can be purified by distillation. For solid products from other dicarbonyls, crystallization from ethanol is typically employed.

Causality of Experimental Choices:

-

Solvent-Free or Minimal Solvent: Microwave heating is highly efficient, often eliminating the need for a solvent, which aligns with the principles of green chemistry.

-

Rapid Heating: Microwaves directly interact with the polar molecules in the reaction mixture, leading to rapid and uniform heating that significantly accelerates the reaction rate.

The Beirut Reaction: A Gateway to Quinoxaline-1,4-Dioxides

A significant advancement in quinoxaline chemistry was the development of the Beirut reaction in 1965 by Haddadin and Issidorides.[6] This powerful reaction provides a direct route to quinoxaline-1,4-dioxides, a class of compounds with pronounced biological activity, through the condensation of a benzofuroxan with an enamine or an enolate.[6][7] The mechanism involves a nucleophilic attack of the enolate or enamine on the benzofuroxan ring, followed by cyclization and dehydration.[6][7][8]

Part 3: Quinoxalines in Drug Development - A Legacy of Therapeutic Impact

The true significance of the quinoxaline scaffold lies in its profound impact on drug discovery and development. The structural rigidity, aromaticity, and the presence of two nitrogen atoms provide a versatile platform for designing molecules that can interact with a wide range of biological targets.

Echinomycin: A Pioneering Anticancer Agent

Echinomycin, a quinoxaline-containing cyclic peptide antibiotic isolated from Streptomyces echinatus, was one of the first quinoxaline derivatives to be investigated for its anticancer properties.[9] Its discovery marked a pivotal moment, demonstrating the potential of this scaffold in oncology. Echinomycin exerts its cytotoxic effects by bis-intercalating into DNA, a mechanism that disrupts DNA replication and transcription.[9]

Olaquindox: A Veterinary Growth Promoter with a Complex History

Olaquindox, a quinoxaline-1,4-dioxide derivative, has a long history of use as an antimicrobial growth promoter in animal feed, particularly for pigs.[10][11][12] Its use has been aimed at improving feed efficiency and controlling bacterial enteritis.[13] However, concerns over its potential genotoxic and carcinogenic properties have led to its ban in the European Union for use in food-producing animals.[14] The history of olaquindox serves as a crucial case study in the importance of thorough toxicological evaluation in drug development.

Varenicline: A Modern Success Story in Smoking Cessation

A prominent example of a modern quinoxaline-based drug is varenicline, marketed as Chantix®. It is a partial agonist of the α4β2 nicotinic acetylcholine receptor and is used as a smoking cessation aid. The development of varenicline showcases a rational drug design approach, where the quinoxaline scaffold was incorporated to create a molecule with the desired pharmacological profile.

Part 4: Structure-Activity Relationships and Modern Applications in Oncology

The versatility of the quinoxaline scaffold is particularly evident in the field of oncology. By systematically modifying the substituents on the quinoxaline ring, medicinal chemists can fine-tune the biological activity of these compounds, leading to the development of potent and selective anticancer agents.

Table 1: Comparative Anticancer Activity of Selected Quinoxaline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound VIIIc | HCT116 (Colon) | 2.5 | [15] |

| Compound XVa | HCT116 (Colon) | 4.4 | [15] |

| Compound XVa | MCF-7 (Breast) | 5.3 | [15] |

| Compound 14 | MCF-7 (Breast) | 2.61 | [1] |

| Compound 18 | MCF-7 (Breast) | 22.11 | [1] |

| Compound 5 | SMMC-7721 (Liver) | 0.071 | [1] |

| Compound 8 | MGC-803 (Gastric) | 1.49 | [1] |

| Compound 4m | A549 (Lung) | 9.32 | [16] |

The data in Table 1 clearly demonstrates the potent anticancer activity of various quinoxaline derivatives against a range of cancer cell lines. The structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the quinoxaline ring play a crucial role in determining their cytotoxic efficacy. For instance, the introduction of electron-donating or electron-withdrawing groups at specific positions can significantly modulate the anticancer activity.[1]

Conclusion: The Future is Bright for Quinoxaline Chemistry

From its humble beginnings in a 19th-century German laboratory to its current prominence in cutting-edge drug discovery, the quinoxaline scaffold has proven to be a remarkably versatile and enduring platform for therapeutic innovation. The continuous evolution of synthetic methodologies, driven by the principles of green chemistry and the need for efficiency, ensures that the exploration of the chemical space around the quinoxaline core will continue to yield novel and impactful discoveries. For researchers, scientists, and drug development professionals, a deep understanding of the history, synthesis, and biological applications of quinoxaline compounds is not merely an academic exercise; it is an essential foundation for designing the next generation of life-saving medicines. The legacy of Hinsberg and Körner lives on, not just in the pages of chemistry textbooks, but in the ongoing quest to alleviate human suffering through the power of molecular design.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mtieat.org [mtieat.org]

- 5. ecommons.udayton.edu [ecommons.udayton.edu]

- 6. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 8. researchgate.net [researchgate.net]

- 9. ripublication.com [ripublication.com]

- 10. 808. Olaquindox (WHO Food Additives Series 33) [inchem.org]

- 11. researchgate.net [researchgate.net]

- 12. 701. Olaquindox (WHO Food Additives Series 27) [inchem.org]

- 13. Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. thepigsite.com [thepigsite.com]

- 15. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, and Storage of 2-Bromo-3-methylquinoxaline

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe handling, and storage of 2-Bromo-3-methylquinoxaline. As a brominated heterocyclic compound, it requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols to mitigate risks in a laboratory setting. This document is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Hazard Identification and Risk Assessment

Presumptive Hazard Classification:

| Hazard Class | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

This table is based on the hazard classifications of structurally related compounds and should be considered a precautionary guideline.

The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The bromine substituent and the quinoxaline core contribute to its reactivity and potential biological effects. Therefore, a thorough risk assessment should be conducted before any handling, considering the quantities used, the nature of the experimental procedures, and the potential for aerosolization.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The cornerstone of safe handling is a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls:

All work with this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[5][6] The fume hood provides critical protection against the inhalation of vapors or fine dust particles. The sash should be kept as low as possible to maximize containment.[6] Ensure that the fume hood has adequate airflow and is functioning correctly before commencing any work.

Personal Protective Equipment (PPE):

The selection of PPE is critical to prevent direct contact with the chemical.

| PPE Item | Specification | Rationale |

| Gloves | Chemically resistant nitrile or neoprene gloves.[5][6] | Provides a barrier against skin contact. Double gloving is recommended for extended handling periods. |

| Eye Protection | Chemical splash goggles and a face shield.[1][6] | Protects against splashes to the eyes and face. |

| Lab Coat | A fully buttoned, long-sleeved lab coat. | Protects the skin and personal clothing from contamination. |

| Respiratory Protection | Not generally required when working in a fume hood. | In the event of a significant spill or ventilation failure, a respirator with an appropriate cartridge may be necessary.[6] |

Prudent Handling and Experimental Protocols

Adherence to meticulous handling procedures is paramount to ensure safety and experimental reproducibility.

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure all necessary PPE is worn correctly. The work area within the fume hood should be clean and uncluttered. Have spill cleanup materials readily available.

-

Weighing: If the compound is a solid, weigh it in a tared, sealed container to minimize the risk of generating dust. If a transfer is necessary, perform it slowly and carefully within the fume hood.

-

Dissolving: When preparing solutions, add the solid this compound to the solvent slowly while stirring. Avoid splashing.

-

Reactions: Conduct all reactions in appropriate glassware, ensuring it is free from cracks or defects. If heating is required, use a controlled heating source such as a heating mantle or an oil bath.

-

Post-Reaction: After the reaction is complete, quench any reactive materials safely according to established laboratory procedures.

-

Decontamination: Clean all glassware and equipment that has come into contact with this compound thoroughly. Decontaminate the work area in the fume hood.

-

Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

Storage and Segregation: Maintaining Chemical Integrity and Safety

Proper storage is crucial to maintain the stability of this compound and prevent hazardous interactions.

Storage Requirements:

-

Container: Store in a tightly sealed, clearly labeled container.[7] The label should include the chemical name, date received, and any relevant hazard warnings.

-

Location: Store in a cool, dry, and well-ventilated area.[7][8] A dedicated cabinet for toxic or reactive chemicals is recommended.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[8][9] Store separately from flammable and combustible materials.[10]

-

Light and Heat: Protect from direct sunlight and sources of heat.[8]

Spill Management and Emergency Procedures

In the event of a spill or accidental exposure, a swift and informed response is critical.

Spill Cleanup:

-

Small Spills (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite or sand.

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable cleaning agent.

-

-

Large Spills (or spills outside a fume hood):

-

Evacuate the area immediately.

-

Alert your institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Solid Waste: Collect solid waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container.

-

Liquid Waste: Collect liquid waste in a compatible, sealed, and labeled container. Halogenated and non-halogenated waste streams should be kept separate if required by your institution's waste disposal guidelines.[11]

-

Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3]

Conclusion: A Commitment to Safety

The responsible use of this compound in a research and development setting is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles of hazard assessment, engineering controls, personal protective equipment, and proper handling and storage procedures, scientists can mitigate risks and foster a secure and productive research environment. This guide serves as a foundational resource, and it is imperative that all personnel receive training on these procedures and have access to the most current safety information.

References

- 1. aaronchem.com [aaronchem.com]

- 2. fishersci.fr [fishersci.fr]

- 3. synquestlabs.com [synquestlabs.com]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. ipo.rutgers.edu [ipo.rutgers.edu]

- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. synerzine.com [synerzine.com]

- 9. fishersci.com [fishersci.com]

- 10. ehs.berkeley.edu [ehs.berkeley.edu]

- 11. nottingham.ac.uk [nottingham.ac.uk]

A Mechanistic Guide to Quinoxaline Formation: From Core Principles to Modern Synthetic Strategies

Foreword for the Modern Researcher: The quinoxaline scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activities and unique physicochemical properties. The classical synthesis, a condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, is elegant in its simplicity yet profound in its mechanistic detail. This guide moves beyond a mere recitation of steps. It is designed for the practicing scientist—the researcher who must not only execute a reaction but understand the causality that dictates its success. We will dissect the core mechanism, explore the nuanced roles of catalysts and reaction media, and present validated, modern protocols that prioritize efficiency, sustainability, and yield.

The Core Reaction Pathway: A Step-by-Step Mechanistic Dissection

The formation of the quinoxaline ring is a classic example of a cyclocondensation reaction. At its heart, it is a sequence of nucleophilic attacks and dehydrations, culminating in the formation of a stable aromatic system. The archetypal reaction involves o-phenylenediamine and a 1,2-dicarbonyl compound, such as benzil.

The reaction proceeds through the following logical sequence:

-

Initial Nucleophilic Attack: The process is initiated when a lone pair of electrons from one of the primary amine groups of o-phenylenediamine attacks the electrophilic carbon of one of the carbonyl groups. This forms a tetrahedral intermediate.

-

Proton Transfer & Hemiaminal Formation: A proton transfer event occurs, leading to the formation of a neutral amino-alcohol intermediate, often referred to as a hemiaminal.

-

First Dehydration (Imine Formation): The hemiaminal intermediate readily eliminates a molecule of water. The hydroxyl group is protonated (often by a solvent or catalyst) to form a good leaving group (H₂O), and the resulting carbocation is stabilized by the adjacent nitrogen, leading to the formation of a protonated imine (Schiff base). Deprotonation yields the neutral imine intermediate.

-

Intramolecular Cyclization: The key ring-forming step occurs now. The second, unreacted amine group of the diamine moiety is positioned perfectly to perform an intramolecular nucleophilic attack on the remaining carbonyl carbon. This forms a five-membered transition state that resolves into a six-membered dihydroxydihydroquinoxaline ring.

-

Second Dehydration & Aromatization: This cyclic intermediate undergoes a final dehydration step. The elimination of a second water molecule is the thermodynamic driving force of the reaction, as it results in the formation of the highly stable, conjugated aromatic quinoxaline ring.

Caption: The Stepwise Mechanism of Quinoxaline Formation.

Influencing the Reaction: The Role of Catalysts and Solvents

While the condensation can proceed thermally, particularly with highly reactive substrates, modern synthetic chemistry prioritizes efficiency, milder conditions, and sustainability. This is achieved through the strategic use of catalysts and green solvents.[1][2][3]

Causality of Catalysis: Activating the Carbonyl

The primary role of a catalyst in this reaction is to increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack by the diamine.[4][5] This lowers the activation energy of the initial step and accelerates the overall reaction rate.

-

Brønsted Acid Catalysis: This is the most common approach. An acid catalyst, such as camphorsulfonic acid (CSA) or even acetic acid, protonates the carbonyl oxygen.[6] This places a formal positive charge on the oxygen, which withdraws electron density from the carbonyl carbon through resonance, significantly enhancing its electrophilicity. The catalyst is regenerated during the dehydration steps, completing the catalytic cycle.

-